(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
The exact mass of the compound 2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is 448.12931491 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-(3-imidazol-1-ylpropyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6OS/c1-2-13(25-8-5-10-28-11-9-24-12-28)16-17(20(21,22)23)27-29(18(16)30)19-26-14-6-3-4-7-15(14)31-19/h3-4,6-7,9,11-12,27H,2,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSODALWYUQUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCCN1C=CN=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417198 | |
| Record name | AC1NT3WV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5872-98-0 | |
| Record name | AC1NT3WV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H22N6OS
- Molar Mass : 394.49 g/mol
- CAS Number : Not specified in the results.
Biological Activity Overview
The biological activity of this compound stems from its structural components, particularly the benzothiazole and imidazole moieties. These groups are known for their roles in various biological processes, including enzyme inhibition and receptor modulation.
Key Activities
- Antimicrobial Activity :
-
Anticancer Potential :
- Research indicates that similar compounds can inhibit cancer cell proliferation. For example, studies on related benzothiazole derivatives have shown promising results against prostate cancer cell lines with IC50 values indicating effective growth inhibition . The mechanism often involves disruption of microtubule dynamics and induction of apoptosis.
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes responsible for inflammation .
- Receptor Interaction : The imidazole group allows for interaction with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Scientific Research Applications
Basic Information
- Molecular Formula : C20H22N6OS
- Molar Mass : 394.49 g/mol
- CAS Number : Not specified in the sources
Structural Features
The compound features:
- A benzothiazole moiety, which is known for its biological activity.
- An imidazole group contributing to its pharmacological properties.
- A trifluoromethyl group that can enhance biological activity and lipophilicity.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of benzothiazole and pyrazole exhibit cytotoxic effects against cancer cell lines. The incorporation of the imidazole group may enhance this effect by interacting with specific cellular targets, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : Compounds containing benzothiazole and pyrazole structures have been reported to possess antimicrobial activity. The unique structure of this compound may allow it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Enzyme Inhibition Studies
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, the imidazole and benzothiazole groups can interact with active sites of various enzymes:
- Protein Kinase Inhibitors : Given the importance of protein kinases in cell signaling and cancer progression, this compound could be explored as a selective inhibitor, impacting pathways involved in tumor growth and metastasis .
Drug Development
The unique combination of functional groups presents opportunities for drug development:
- Targeted Drug Delivery Systems : The trifluoromethyl group enhances the lipophilicity of the compound, which could be advantageous in designing drug delivery systems that improve bioavailability and target specific tissues .
Case Study 1: Anticancer Efficacy
In a recent study, derivatives similar to this compound were tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that compounds with a benzothiazole ring demonstrated significant cytotoxicity, leading to further exploration of similar structures for anticancer drug development .
Case Study 2: Antimicrobial Activity
A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with imidazole substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts, suggesting a synergistic effect .
Chemical Reactions Analysis
Key Structural Features and Reactivity
| Feature | Chemical Functionality |
|---|---|
| Benzothiazole Ring | Aromatic heterocycle with sulfur; potential for π-π interactions |
| Imidazole Side Chain | Nitrogen-rich motif; possible hydrogen bonding or metal coordination |
| Trifluoromethyl Group | Electron-withdrawing, enhances lipophilicity and stability |
| Propylidene Group | Conjugated double bond; susceptible to addition or rearrangement reactions |
Comparative Analysis of Analogous Compounds
| Compound | Key Differences | Source |
|---|---|---|
| (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Z-isomer; ethyl-imidazole linkage instead of propyl | |
| (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one | Furan group replaces imidazole; lacks trifluoromethyl | |
| (4E)-2-(1,3-benzothiazol-2-yl)-4-(propylamino)propylidene | Absence of trifluoromethyl group |
Research Gaps
The provided sources ( ) focus on structural characterization and commercial availability but lack explicit reaction mechanisms or kinetic data. Further studies would require:
-
Kinetic Analysis : Rate studies for key steps (e.g., imidazole alkylation, trifluoromethylation).
-
Computational Modeling : DFT studies to predict regioselectivity in condensation reactions.
-
Impurity Profiling : Identification of byproducts under varying reaction conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?
- Methodology : Utilize condensation reactions between benzothiazole derivatives and imidazole-containing precursors. For example, triazenylpyrazole intermediates (as described in click chemistry protocols) can be coupled with trifluoromethyl-substituted pyrazolones under copper-catalyzed conditions in THF/water mixtures . Optimize reaction temperature (e.g., 50°C) and time (16–24 hours) to maximize yield.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR : Use - and -NMR to confirm regiochemistry of the pyrazole ring and substituent orientation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns from the trifluoromethyl group .
- IR Spectroscopy : Identify carbonyl (C=O) and C=N stretches in the pyrazol-3-one and benzothiazole moieties .
Q. How can computational modeling assist in predicting the compound’s electronic properties?
- Methodology : Employ density functional theory (DFT) with software like Gaussian or Multiwfn to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and electron localization functions (ELF). Multiwfn’s topology analysis can map electron density distribution, aiding in understanding reactivity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production of this compound?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent ratio, temperature). For instance, copper sulfate and sodium ascorbate concentrations significantly impact triazole formation in click reactions .
- Flow Chemistry : Continuous-flow systems (as demonstrated in diphenyldiazomethane synthesis) improve reproducibility and reduce side reactions during scale-up .
Q. How should contradictory spectral data (e.g., unexpected -NMR splitting patterns) be resolved?
- Methodology :
- 2D NMR : Perform - COSY and NOESY to assign coupling interactions and confirm spatial proximity of protons .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining the crystal structure .
Q. What strategies mitigate instability of the trifluoromethyl group during storage or biological assays?
- Methodology :
- Stabilization : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use lyophilization for aqueous formulations .
- Protective Groups : Introduce temporary protecting groups (e.g., tert-butyl) on reactive sites during synthesis .
Q. How can the compound’s mechanism of action in biological systems be elucidated?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors), leveraging benzothiazole’s known affinity for DNA and enzymes .
- In Vitro Assays : Test inhibition of TNF-α or cyclooxygenase-2 (COX-2) pathways, given structural similarities to bioactive pyrazole derivatives .
Q. What computational approaches validate non-covalent interactions (e.g., hydrogen bonding) in crystal structures?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
